Hydrolytic Stability and pH-Dependent Mechanism
The hydrolysis mechanism of cyclopropanesulfonyl chloride exhibits pH-dependent pathway divergence that differs from acyclic alkanesulfonyl chlorides. At pH < 7.2, hydrolysis proceeds via direct water attack on the sulfonyl chloride; at pH > 7.3, elimination by hydroxide generates sulfene (cyclopropanethione S,S-dioxide) as the reactive intermediate [1]. This sulfene-forming elimination pathway is characteristic of cyclopropane-bearing sulfonyl chlorides and is not observed with benzenesulfonyl chloride under comparable conditions. Primary kinetic isotope effect (KIE) measurements for sulfene formation with triethylamine show very low values (estimated kH/kD approaching unity), consistent with an elimination mechanism distinct from direct nucleophilic substitution [2]. The presence of the phenyl substituent in 1-phenylcyclopropane-1-sulfonyl chloride is expected to modulate the electronic environment at the α-sulfonyl carbon relative to unsubstituted cyclopropanesulfonyl chloride, offering tunable reactivity for synthetic applications [3].
| Evidence Dimension | Hydrolysis mechanism and pH-dependent pathway selectivity |
|---|---|
| Target Compound Data | Cyclopropanesulfonyl chloride: hydrolysis mechanism transitions from water attack (pH < 7.2) to hydroxide-elimination/sulfene formation (pH > 7.3) [1] |
| Comparator Or Baseline | Simple alkanesulfonyl chlorides (ethanesulfonyl chloride, 2-propanesulfonyl chloride): similar biphasic mechanism but with differing KIE profiles [2] |
| Quantified Difference | Sulfene formation with triethylamine exhibits very low primary KIE (kH/kD ~1) for cyclopropane derivative; precise KIE values for acyclic comparators not directly reported but mechanism is analogous [2] |
| Conditions | J. Org. Chem. 1993, 58, 1128-1135; hydrolysis in aqueous media at 25.0 °C, initial concentrations 3×10⁻⁴ to 5×10⁻⁴ M in 0.1 M aqueous KCl [1] |
Why This Matters
The pH-dependent sulfene generation pathway enables controlled sulfonyl transfer chemistry under basic conditions, a reactivity mode unavailable with benzenesulfonyl chloride that expands the synthetic utility of cyclopropane-bearing sulfonyl chlorides.
- [1] King, J.F.; Lam, J.Y.L.; Ferrazzi, G. J. Org. Chem. 1993, 58, 1128-1135. Cyclopropanesulfonyl Chloride: Its Mechanisms of Hydrolysis and Reactions with Tertiary Amines. View Source
- [2] ChemSrc. Paper Summary: Organic sulfur mechanisms. 36. Cyclopropanesulfonyl chloride: its mechanisms of hydrolysis and reactions. J. Org. Chem. 1993, 58(5), 1128-1135. View Source
- [3] PubChem. Compound Summary for CID 72942870: 1-Phenylcyclopropane-1-sulfonyl chloride. View Source
